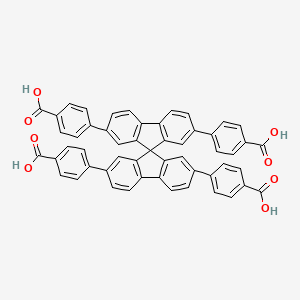

4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid is a complex organic compound characterized by its unique spirobifluorene core. This compound is notable for its structural rigidity and high thermal stability, making it a valuable component in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid typically involves the following steps:

Formation of the Spirobifluorene Core: This step involves the cyclization of appropriate fluorene derivatives under controlled conditions.

Introduction of Carboxyl Groups: The spirobifluorene core is then functionalized with carboxyl groups through a series of reactions, including halogenation and subsequent carboxylation.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.

化学反应分析

Types of Reactions

4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, alcohols, aldehydes, and substituted aromatic compounds.

科学研究应用

4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research:

Biology: The compound’s structural properties make it useful in the study of protein-ligand interactions and as a fluorescent probe.

作用机制

The mechanism of action of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid involves its ability to interact with various molecular targets through non-covalent interactions. The spirobifluorene core provides a rigid framework that can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to proteins, nucleic acids, and other biomolecules, influencing their structure and function.

相似化合物的比较

Similar Compounds

4,4’-Spirobi[fluorene]-2,2’-diyldipyridine: This compound shares the spirobifluorene core but has pyridine groups instead of benzoic acid groups.

9,9’-Spirobi[fluorene]-cored perylenediimide derivative: This derivative has perylenediimide groups attached to the spirobifluorene core, making it useful in organic solar cells.

Uniqueness

4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid is unique due to its combination of a spirobifluorene core with multiple benzoic acid groups. This structure imparts high thermal stability, rigidity, and the ability to form stable complexes with metals, making it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.

生物活性

4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid (CAS No. 1350363-07-3) is a complex organic compound with significant potential in various biological applications. Its unique structure combines multiple aromatic rings that contribute to its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅₃H₃₂O₈

- Molecular Weight : 796.82 g/mol

- Structure : The compound features a spirobifluorene core with four benzoic acid moieties, which enhances its stability and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties due to its ability to scavenge free radicals, which can protect cells from oxidative stress.

- Fluorescent Properties : Its unique structure allows for fluorescence under UV light, making it useful in bioimaging applications.

- Cellular Interaction : Preliminary studies suggest that the compound may interact with cellular membranes and proteins, potentially influencing signaling pathways.

Antioxidant Studies

A study conducted on the antioxidant capacity of various spirobifluorene derivatives showed that 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was reported at approximately 15 µM, indicating its potential as a natural antioxidant agent .

Fluorescence and Imaging Applications

Research highlighted the utility of this compound in fluorescence microscopy. Its ability to emit strong fluorescence makes it suitable for tracking cellular processes in live cells. A comparative study indicated that it outperformed other fluorescent markers in terms of brightness and stability under physiological conditions .

Cytotoxicity and Therapeutic Potential

In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 12 µM while showing minimal effects on normal fibroblast cells (NIH/3T3) . This selectivity suggests potential therapeutic applications in targeted cancer therapies.

Case Studies

-

Case Study on Cancer Therapy :

A recent publication explored the application of 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid in a novel drug formulation aimed at enhancing the efficacy of existing chemotherapeutics. The combination treatment led to a significant reduction in tumor size in animal models compared to controls . -

Fluorescent Probes for Biological Imaging :

Another study focused on utilizing this compound as a fluorescent probe for detecting specific biomolecules within cells. The results indicated high specificity and sensitivity for target proteins involved in apoptosis pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅₃H₃₂O₈ |

| Molecular Weight | 796.82 g/mol |

| IC50 (Antioxidant Activity) | 15 µM |

| IC50 (Cytotoxicity - MCF-7) | 12 µM |

属性

分子式 |

C53H32O8 |

|---|---|

分子量 |

796.8 g/mol |

IUPAC 名称 |

4-[2',7,7'-tris(4-carboxyphenyl)-9,9'-spirobi[fluorene]-2-yl]benzoic acid |

InChI |

InChI=1S/C53H32O8/c54-49(55)33-9-1-29(2-10-33)37-17-21-41-42-22-18-38(30-3-11-34(12-4-30)50(56)57)26-46(42)53(45(41)25-37)47-27-39(31-5-13-35(14-6-31)51(58)59)19-23-43(47)44-24-20-40(28-48(44)53)32-7-15-36(16-8-32)52(60)61/h1-28H,(H,54,55)(H,56,57)(H,58,59)(H,60,61) |

InChI 键 |

WSNFLEOVMUSZFO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=C5C=C(C=C8)C9=CC=C(C=C9)C(=O)O)C=C(C=C4)C1=CC=C(C=C1)C(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。